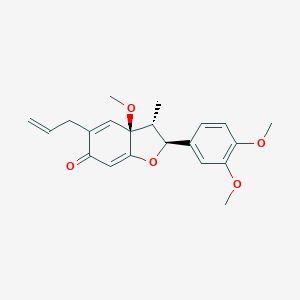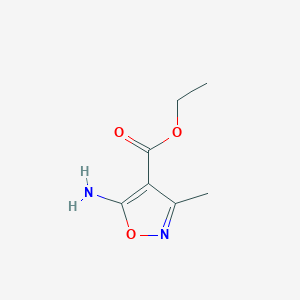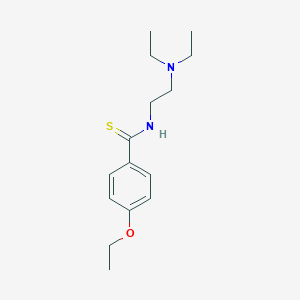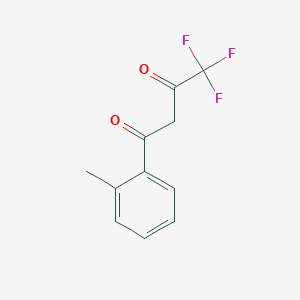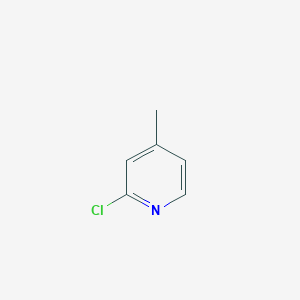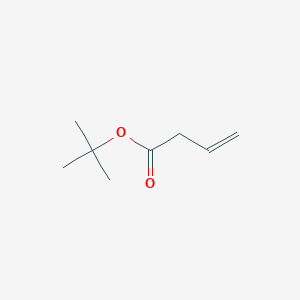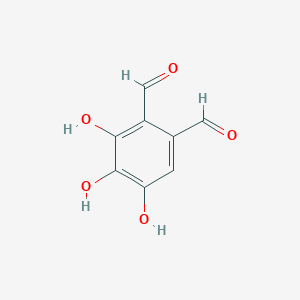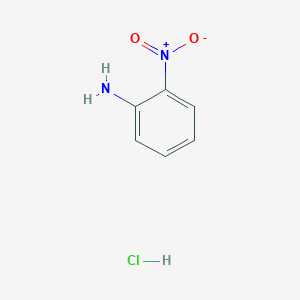
Chlorhydrate de 2-nitroaniline
Vue d'ensemble
Description
2-Nitroaniline Hydrochloride is a synthetic compound that has a wide range of applications in the scientific research field. It is composed of two components, nitroaniline and hydrochloric acid, and is a white crystalline solid. It is used in various applications, such as in the synthesis of organic compounds, as a reagent in analytical chemistry, and as a catalyst in organic reactions. It is also used in drug discovery, biochemistry, and pharmaceutical research.
Applications De Recherche Scientifique
Réhabilitation de la pollution environnementale
Chlorhydrate de 2-nitroaniline : est reconnu comme un polluant environnemental en raison de sa production à partir de diverses activités anthropiques telles que la production de colorants et de produits pharmaceutiques. Il est connu pour ses effets toxiques, cancérigènes et mutagènes, qui peuvent s’accumuler dans les chaînes alimentaires et perturber les cycles biologiques . La substance est un polluant toxique prioritaire et nécessite des techniques d’élimination efficaces des eaux usées industrielles et d’autres sources.
Réduction catalytique
Le composé est souvent réduit en un produit moins toxique et environnementalement bénin, o-phénylènediamine, en utilisant différents agents réducteurs comme le borohydrure de sodium, le borohydrure de potassium ou l’hydrate d’hydrazine en présence de divers systèmes catalytiques . Les nanoparticules d’or supportées sur silice sont un catalyseur fréquemment rapporté pour ce processus de réduction en milieu aqueux .
Synthèse de produits pharmaceutiques
o-Phénylènediamine : , le produit de la réduction catalytique de la 2-nitroaniline, est utilisé comme précurseur dans la synthèse de divers produits pharmaceutiques. Cela inclut le développement de médicaments qui peuvent avoir des propriétés antioxydantes et antiseptiques .
Production de colorants et de pigments
Le produit de réduction, o-phénylènediamine, est également un précurseur clé dans la synthèse des colorants. Ces colorants sont utilisés dans diverses industries, y compris les textiles, où les couleurs vibrantes et la solidité sont des propriétés essentielles .
Agriculture et développement des pesticides
Le this compound sert de précurseur pour la synthèse des pesticides. Ces pesticides jouent un rôle crucial dans la protection des cultures contre les ravageurs et les maladies, contribuant ainsi à la productivité agricole .
Science des matériaux et nanotechnologie
En science des matériaux, la réduction du this compound est essentielle pour la synthèse des nanoparticules, en particulier des nanoparticules métalliques comme l’argent et l’or. Ces nanoparticules ont un large éventail d’applications, y compris dans la fabrication de capteurs, de catalyseurs et comme composants dans les dispositifs électroniques .
Mécanisme D'action
Target of Action
2-Nitroaniline primarily targets the biochemical pathways involved in the synthesis of dyes, pharmaceuticals, and specialty chemicals . It is mainly used as a precursor to o-phenylenediamine .
Mode of Action
2-Nitroaniline interacts with its targets through a series of chemical reactions. The nitro group in 2-Nitroaniline is highly reactive and participates in diverse reactions such as coupling, condensation, and nucleophilic substitution . It is protonated to give the anilinium salts . Owing to the influence of the nitro substituent, the amine exhibits a basicity nearly 100,000x lower than aniline itself .
Biochemical Pathways
2-Nitroaniline affects the biochemical pathways involved in the synthesis of benzimidazoles, a family of heterocycles that are key components in pharmaceuticals . It is reduced to less toxic and environmental benign product o-phenylenediamine by using different reducing agents like sodium borohydride, potassium borohydride, or hydrazine hydrate in the presence of various catalytic systems .
Pharmacokinetics
The pharmacokinetics of 2-Nitroaniline and its derivatives have been investigated in rats, mice, and humans . Following oral administration to rats, the majority of the radioactivity derived from [14C] MNA was excreted in urine, with 75-79% of the dose recovered within 72 hours . Fecal excretion accounted for approximately 10-12% of the radioactivity .
Result of Action
The molecular and cellular effects of 2-Nitroaniline’s action are primarily observed in its reduction to phenylenediamine . This reduction process results in a less toxic and environmentally benign product, making 2-Nitroaniline a valuable compound in various industries .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of 2-Nitroaniline. It is a highly toxic environmental contaminant, and its presence, even at low levels in water, is harmful to aquatic life and humans due to its toxic, carcinogenic, and mutagenic effects . Therefore, effective techniques to remove 2-Nitroaniline from industrial wastewater and other sources are crucial .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
2-Nitroaniline Hydrochloride plays a significant role in biochemical reactions, particularly in the reduction processes. It interacts with various enzymes and proteins, including reductases and oxidases. The compound undergoes reduction to form o-phenylenediamine, a reaction catalyzed by enzymes such as nitroreductases. These interactions are crucial for the synthesis of benzimidazoles, which are important in pharmaceutical applications .
Cellular Effects
2-Nitroaniline Hydrochloride affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress in cells, leading to the activation of stress response pathways. Additionally, it can affect the expression of genes involved in detoxification processes, thereby altering cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2-Nitroaniline Hydrochloride involves its reduction to o-phenylenediamine. This reduction is facilitated by nitroreductases, which catalyze the transfer of electrons to the nitro group, converting it to an amino group. This process can lead to the formation of reactive intermediates that interact with cellular biomolecules, potentially causing oxidative damage and influencing gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Nitroaniline Hydrochloride can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to 2-Nitroaniline Hydrochloride in in vitro or in vivo studies has shown that it can lead to persistent oxidative stress and alterations in cellular function .
Dosage Effects in Animal Models
The effects of 2-Nitroaniline Hydrochloride vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxicity, but at higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxic effects .
Metabolic Pathways
2-Nitroaniline Hydrochloride is involved in metabolic pathways that include its reduction to o-phenylenediamine. This process is facilitated by nitroreductases and involves the transfer of electrons to the nitro group. The compound can also undergo further metabolism to form various intermediates, which can affect metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 2-Nitroaniline Hydrochloride is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, which influence its localization and accumulation. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .
Subcellular Localization
2-Nitroaniline Hydrochloride is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. It can also be found in other subcellular compartments, such as the mitochondria, where it can influence mitochondrial function. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments .
Propriétés
IUPAC Name |
2-nitroaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2.ClH/c7-5-3-1-2-4-6(5)8(9)10;/h1-4H,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOCTLMBKVTNFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50575910 | |
| Record name | 2-Nitroaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50575910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15873-52-6 | |
| Record name | 2-Nitroaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50575910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Nitroaniline Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

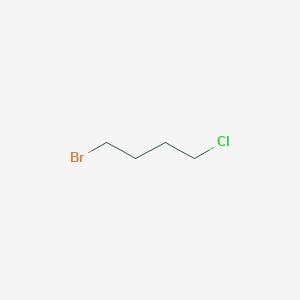
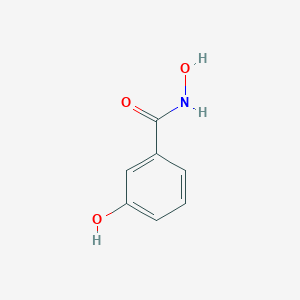
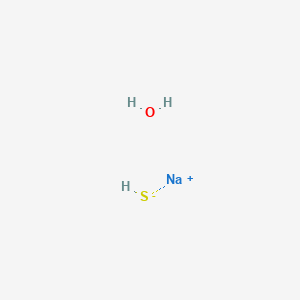


![[(5S)-6-amino-5-[[(2R)-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-6-oxohexyl]azanium](/img/structure/B103983.png)

